

Preclinical Profile of Tbaj-587: A Next-Generation Diarylquinoline for Tuberculosis

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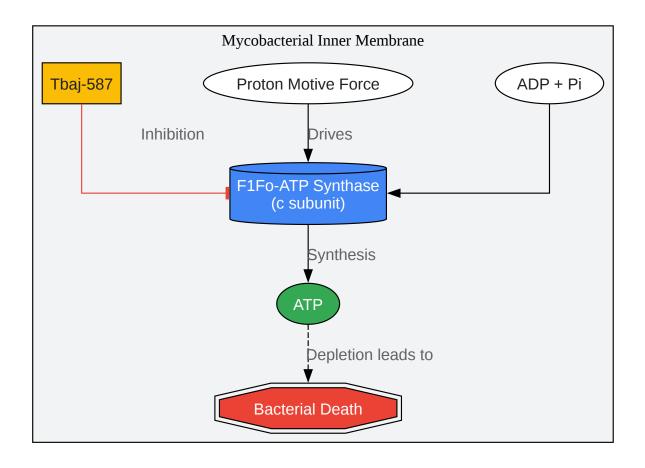


Introduction: **Tbaj-587** is a novel, next-generation diarylquinoline antibiotic currently in clinical development for the treatment of tuberculosis (TB).[1] It emerged from a lead optimization program designed to improve upon the first-in-class diarylquinoline, bedaquiline, by enhancing potency and improving the safety profile.[1][2] Preclinical data indicate that **Tbaj-587** possesses superior anti-mycobacterial activity and a potentially wider therapeutic window compared to its predecessor.[1][3] This technical guide provides a comprehensive overview of the preclinical data for **Tbaj-587**, focusing on its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

Tbaj-587, like other diarylquinolines, targets the mycobacterial F1Fo-ATP synthase, a crucial enzyme for energy production within the bacterium.[4][5] Specifically, it binds to the c subunit of the ATP synthase, inhibiting its function and leading to a depletion of intracellular ATP.[4] This targeted mechanism is selective for mycobacterial ATP synthase, contributing to the drug's safety profile.[2][6] Spontaneous resistant mutations to **Tbaj-587** have been identified in the atpE gene, which encodes the c subunit of the F-ATP synthase, further confirming this as the primary target.[4]





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Caption: Mechanism of action of Tbaj-587.

In Vitro Activity

Tbaj-587 has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as other non-tuberculous mycobacteria (NTM).

Table 1: In Vitro Activity of Tbaj-587 against M. tuberculosis



Strain	Assay	MIC (μg/mL)	Reference
H37Rv	МАВА	0.006	[7]
H37Rv	LORA	<0.02	[7]
H37Rv	Resazurin Microtiter Assay	0.016 mg/L	[4]
H37Rv (various carbon sources)	Resazurin Microtiter Assay	0.031-0.062	[8]

Table 2: In Vitro Activity of Tbaj-587 and its Metabolites against M. tuberculosis H37Rv

Compound	Average MIC90 (μg/mL)	Reference
Tbaj-587	0.031-0.062	[8]
M2	0.4-1.6	[8]
M3	0.062-0.125	[8]
M12	2.2-9	[8]

Table 3: In Vitro Activity of **Tbaj-587** against NTM Reference Strains and Clinical Isolates of M. abscessus



Organism	Number of Strains	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)
M. abscessus subsp. abscessus	118	0.008->16	0.06	0.25
M. abscessus subsp. massiliense	76	0.008->16	0.03	0.12
M. avium	1	-	0.015	-
M. intracellulare	1	-	0.015	-
M. kansasii	1	-	0.008	-
M. fortuitum	1	-	0.5	-

Data for this table was extrapolated from a study on the activity of **Tbaj-587** against NTM.[9] [10]

In Vivo Efficacy

Preclinical studies in mouse models of tuberculosis have demonstrated the potent in vivo efficacy of **Tbaj-587**, both as a monotherapy and in combination with other anti-TB agents.[3]

Table 4: In Vivo Efficacy of **Tbaj-587** in a Mouse Model of Tuberculosis (H37Rv)



Treatment Regimen	Dose (mg/kg)	Mean Lung CFU (log10) Reduction vs. Control	Reference
Bedaquiline	25	~2.5	[3]
Tbaj-587	25	>4.0	[3]
Tbaj-587	50	>4.0	[3]
BPaL (Bedaquiline + Pretomanid + Linezolid)	-	~4.5	[3]
S'PaL (Tbaj-587 + Pretomanid + Linezolid)	-	>6.0	[3]

Table 5: In Vivo Efficacy of **Tbaj-587** against a Resistant Rv0678 Mutant in a Mouse Model

Treatment Regimen	Dose (mg/kg)	Mean Lung CFU (log10) Reduction vs. Control	Reference
Bedaquiline	25	~1.5	[3]
Tbaj-587	25	~3.0	[3]
BPaL	-	~3.5	[3]
S'PaL	-	~5.0	[3]

Safety Pharmacology

A key advantage of **Tbaj-587** is its improved safety profile concerning cardiotoxicity. Bedaquiline has been associated with QT prolongation due to its inhibition of the human ethera-go-go-related gene (hERG) potassium channel.[4][7] **Tbaj-587** exhibits significantly weaker inhibition of the hERG channel.[4][9]

Table 6: hERG Channel Inhibition and Cytotoxicity of Tbaj-587

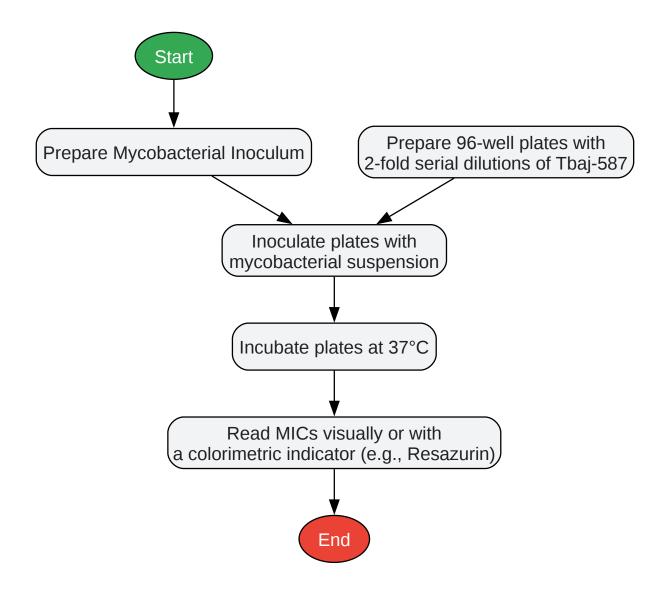


Assay	Cell Line	IC50 (μM)	Reference
hERG Channel Inhibition	-	13	[7]
Cytotoxicity (MTS- PBS assay)	Vero	> 10 μg/mL	[7]
Cytotoxicity (MTT assay)	Vero	> 10 μg/mL	[7]

Experimental ProtocolsIn Vitro Susceptibility Testing: Broth Microdilution Assay

The minimum inhibitory concentrations (MICs) of **Tbaj-587** against Mycobacterium species were determined using the broth microdilution method in 96-well plates.





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Caption: Workflow for broth microdilution assay.

Protocol:

- A standardized inoculum of the mycobacterial strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9).
- Two-fold serial dilutions of **Tbaj-587** are prepared in the 96-well plates.
- The wells are inoculated with the mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

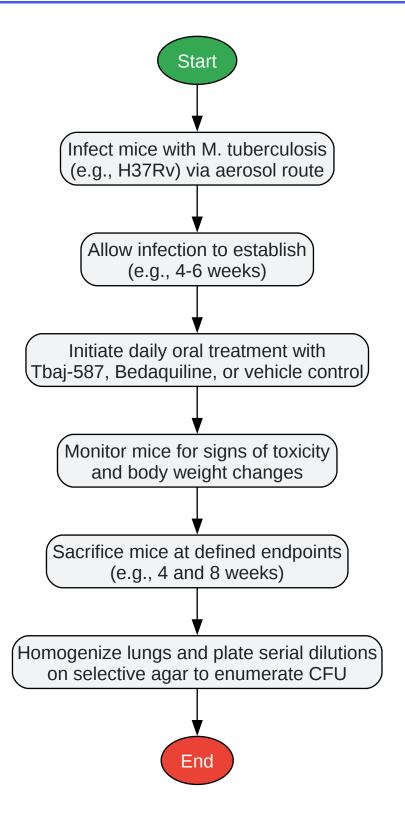


- The plates are incubated at 37°C for a specified period (e.g., 7-14 days for M. tuberculosis).
- The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria. A growth indicator, such as resazurin, can be added to aid in the determination of the endpoint.

In Vivo Efficacy: Mouse Model of Tuberculosis

The efficacy of **Tbaj-587** is evaluated in a murine model of chronic tuberculosis infection.





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Caption: Workflow for in vivo efficacy testing.

Protocol:



- BALB/c or other susceptible mouse strains are infected with a low-dose aerosol of M. tuberculosis H37Rv.
- The infection is allowed to establish for several weeks to create a chronic infection state.
- Mice are randomized into treatment groups and receive daily oral doses of Tbaj-587, a comparator drug (e.g., bedaquiline), or a vehicle control.
- At specified time points during and after treatment, cohorts of mice are euthanized.
- The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (colony-forming units, CFU).
- The efficacy of the treatment is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.

Conclusion

The preclinical data for **Tbaj-587** are highly promising, demonstrating potent bactericidal activity against a range of mycobacterial species, including drug-resistant strains.[3][4] Its superior in vivo efficacy and improved safety profile, particularly the reduced hERG liability compared to bedaquiline, position **Tbaj-587** as a strong candidate for inclusion in future, potentially shorter and safer, TB treatment regimens.[1][3][7] Further clinical investigation is warranted to fully elucidate its therapeutic potential. Phase 1 clinical trials for **Tbaj-587** were initiated in late 2020.[5]

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